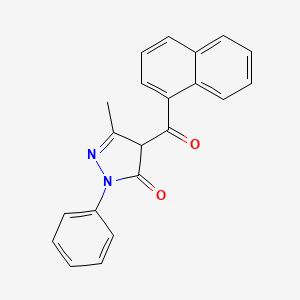

3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one

Description

3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a pyrazoline derivative characterized by a 4,5-dihydro-1H-pyrazol-5-one core. Key structural features include:

- Position 1: A phenyl group, common in bioactive pyrazolines for enhanced lipophilicity and π-π interactions.

- Position 3: A methyl group, influencing steric hindrance and metabolic stability.

However, comparisons with structurally analogous compounds (Table 1) highlight trends in substituent-driven functionality.

Properties

IUPAC Name |

5-methyl-4-(naphthalene-1-carbonyl)-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16N2O2/c1-14-19(21(25)23(22-14)16-10-3-2-4-11-16)20(24)18-13-7-9-15-8-5-6-12-17(15)18/h2-13,19H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IATZVCSONYEVMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 3-methyl-1-phenyl-2-pyrazolin-5-one with naphthalene-1-carbonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic rings or the pyrazolone core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones or benzoic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one has several scientific research applications:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals.

Industry: Utilized in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features and Observed Activities of Pyrazoline Derivatives

Substituent-Driven Activity Trends

Crystallography and Characterization

- Structural analogs (e.g., ) are frequently analyzed via X-ray crystallography using tools like SHELX and ORTEP . The naphthalene substituent in the target compound may necessitate advanced refinement techniques due to increased anisotropic displacement.

Pharmacological vs. Material Science Divergence

- Morpholino Derivatives (e.g., ): The morpholine group enhances solubility and hydrogen-bonding capacity, favoring pharmacokinetics. In contrast, the naphthalene group in the target compound prioritizes aromatic stacking, more suited for materials.

- Antipyretic/Anti-inflammatory Agents ( ): Diphenylpyrazole derivatives show activity linked to bulky substituents. The naphthalene group’s bulkiness may similarly modulate cyclooxygenase (COX) inhibition, though direct evidence is lacking.

Biological Activity

3-Methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one is a compound belonging to the pyrazole class, which has garnered attention in medicinal chemistry for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure features a pyrazole ring substituted with a naphthalene carbonyl group and a phenyl group. Such modifications are crucial for its biological activity.

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. For instance, the compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies revealed that it inhibited cell proliferation in MCF7 (breast cancer) cells with an IC50 value of approximately 39.70 µM . The mechanism involves the activation of caspases, which are critical in the apoptotic pathway, suggesting that this compound may induce apoptosis in cancer cells.

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives is well-documented. A study demonstrated that related compounds exhibited anti-inflammatory activity with promising Pa values (probability of activity) indicating significant potential as non-steroidal anti-inflammatory drugs (NSAIDs) . Specifically, compounds derived from the pyrazole scaffold showed Pa values greater than 0.5 for anti-inflammatory activity, suggesting they could serve as lead candidates for further development.

Antioxidant Properties

The antioxidant activity of pyrazoles is attributed to their ability to scavenge free radicals. The presence of electron-donating groups on the pyrazole ring enhances this property. In various assays, compounds similar to this compound demonstrated significant radical scavenging capabilities .

Neuroprotective Effects

The neuroprotective properties of pyrazoles have been investigated concerning neurodegenerative diseases. Some analogs have shown inhibition of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. Compounds with triphenyl substitutions exhibited IC50 values as low as 66.37 nM against AChE . This suggests that modifications in the pyrazole structure can enhance neuroprotective effects.

Case Studies and Research Findings

Q & A

Q. What are the standard synthetic routes for preparing 3-methyl-4-(naphthalene-1-carbonyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-one, and how can reaction conditions be optimized?

The compound is synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazolone derivatives using POCl₃ and DMF. For example, 5-chloro-3-methyl-1-aryl-4,5-dihydro-1H-pyrazole-4-carbaldehyde analogs are prepared by reacting 3-methyl-1-aryl-1H-pyrazol-5(4H)-one with Vilsmeier reagents. Optimization includes controlling temperature (0–5°C for exothermic steps) and stoichiometry to minimize side products like hydrolyzed aldehydes . Ultrasound-assisted synthesis, as demonstrated for related pyrazolones, can enhance reaction efficiency by reducing time and improving yields via cavitation effects .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR identify substituent patterns, with aromatic protons in naphthalene and phenyl groups appearing as multiplet signals (δ 7.2–8.5 ppm).

- X-ray crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths, angles, and hydrogen bonding. ORTEP-3 generates 3D molecular visualizations to confirm stereochemistry .

- IR spectroscopy : Carbonyl stretching (C=O) near 1680–1720 cm⁻¹ and C=N pyrazole ring vibrations at ~1600 cm⁻¹ .

Advanced Research Questions

Q. How can molecular docking studies be designed to evaluate the biological activity of this compound against target proteins?

- Target selection : Prioritize proteins relevant to the compound’s hypothesized activity (e.g., kinases, GPCRs) based on structural analogs .

- Docking software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) for ligand-protein binding simulations.

- Validation : Compare docking scores (e.g., binding energy ≤ −7 kcal/mol) with experimental IC₅₀ values from enzyme inhibition assays .

Q. What computational methods are suitable for analyzing electronic properties and nonlinear optical (NLO) behavior?

- DFT calculations : Gaussian 09 with B3LYP/6-311++G(d,p) basis set computes HOMO-LUMO gaps, molecular electrostatic potential (MEP), and hyperpolarizability (β) to predict NLO activity .

- TD-DFT : Simulates UV-Vis spectra to correlate theoretical and experimental λₘₐₓ values .

Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?

- Error analysis : Validate computational models by adjusting basis sets or solvation parameters (e.g., PCM for solvent effects).

- Cross-validation : Compare multiple techniques (e.g., X-ray vs. DFT-optimized geometries) to identify systematic deviations .

Q. What strategies improve the compound’s application as a fluorescent sensor for heavy metal ions?

- Structural modification : Introduce electron-withdrawing groups (e.g., –NO₂) to enhance fluorescence quenching sensitivity.

- Stability testing : Assess photostability under UV light and pH-dependent emission using fluorimetry. For Cd²⁺ detection, optimize selectivity via competitive binding studies with EDTA .

Methodological Challenges and Solutions

Q. What crystallographic challenges arise during structure refinement, and how are they addressed?

- Disorder : Use PART commands in SHELXL to model disordered naphthalene or phenyl rings.

- Twinned data : Apply HKLF5 in SHELXL for twin refinement .

- Validation tools : Check R-factor convergence (R1 < 5%) and PLATON alerts for missed symmetry .

Q. How can the compound’s stability under varying experimental conditions be systematically evaluated?

- Thermal analysis : TGA-DSC measures decomposition temperatures (Td > 200°C indicates thermal stability).

- Hydrolytic stability : Monitor degradation via HPLC under acidic/basic conditions (pH 1–13) at 37°C .

Q. What experimental approaches are used to study stereochemical outcomes in diastereomeric derivatives?

- Chiral chromatography : Use Chiralpak® columns with hexane:isopropanol mobile phases to separate enantiomers.

- NOESY NMR : Identifies spatial proximity of substituents to assign relative configurations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.